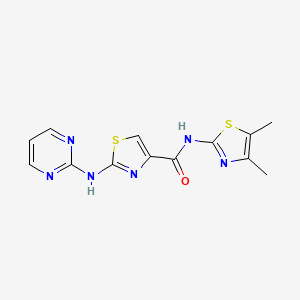
N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4,5-dimethylthiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related thiazole and pyrimidine derivatives, which can provide insights into the chemical behavior and potential biological activity of similar compounds. For instance, the antibacterial activity of certain carboxamide derivatives with a thieno[2,3-d]pyrimidin core has been studied, indicating that these compounds could have interesting biological properties .
Synthesis Analysis
The synthesis of related compounds often involves the formation of carboxamide linkages and the cyclization of precursor molecules. For example, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides was achieved by dehydrosulfurization using HgO and cyclization in boiling glacial acetic acid . This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole and pyrimidine derivatives is characterized by the presence of nitrogen and sulfur atoms within heterocyclic rings, which can influence the electronic properties and reactivity of these compounds. The spectral characteristics of synthesized compounds, as mentioned in the papers, are crucial for confirming their structures, which is typically done using various spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactivity of thiazole and pyrimidine derivatives can be quite diverse. For example, the reactivity of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides in the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones involves the reaction with benzylthiol or thiophenols . This indicates that the compound of interest may also undergo reactions with thiols or other nucleophiles, leading to the formation of new heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and pyrimidine derivatives can be influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. Computational ADME studies, as performed for the benzimidazole-bearing pyrrole carboxamide derivatives, provide insights into the physicochemical, pharmacokinetic, and drug-likeness properties, which are essential for potential drug development .
Applications De Recherche Scientifique
Drug Discovery and Molecular Biology
CDK Inhibitors for Cancer Therapy : This compound and its derivatives have been studied for their potential as cyclin-dependent kinase (CDK) inhibitors, crucial for cancer therapy. Early research identified moderately potent inhibitors through virtual screening, leading to the synthesis of ATP-antagonistic CDK2 inhibitors. These inhibitors showed promising antiproliferative and proapoptotic effects, consistent with cellular CDK2 and CDK9 inhibition, suggesting potential applications in cancer treatment (Wang et al., 2004).
Stem Cell Research : Another significant application is in stem cell research, where derivatives of this compound, such as thiazovivin, have shown to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This highlights its utility in regenerative medicine and the development of stem cell therapies (Ries et al., 2013).
Synthetic Chemistry and Catalysis
Bimetallic Composite Catalysts : Research into bimetallic composite catalysts for the Suzuki reaction in aqueous media has utilized derivatives of this compound. These catalysts have facilitated the development of convenient methods for synthesizing heterobiaryls, highlighting its role in advancing synthetic methodologies (Bumagin et al., 2019).
Synthesis of Novel Heterocyclic Compounds : This compound has also been used as a precursor in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. Such studies contribute to the discovery of new therapeutic agents (Abu‐Hashem et al., 2020).
Molecular Docking and Drug Design
- Antitumor Activity and Drug Design : Derivatives have shown significant in vitro antitumor activity, with molecular docking studies providing insights into their mechanism of action. This demonstrates the compound's utility in the design and development of new anticancer drugs (Fahim et al., 2019).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not available, thiazoles in general have been reported to induce biological effects through various targets . The orientation of the thiazole ring towards the target site and the substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Orientations Futures
As thiazoles exhibit a wide range of biological activities, they continue to draw the attention of chemists. Researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-7-8(2)22-13(16-7)18-10(20)9-6-21-12(17-9)19-11-14-4-3-5-15-11/h3-6H,1-2H3,(H,16,18,20)(H,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQLCZDPSXAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

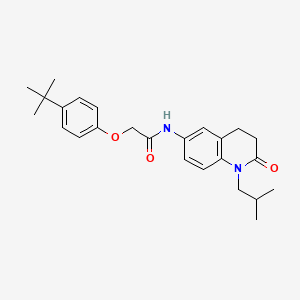

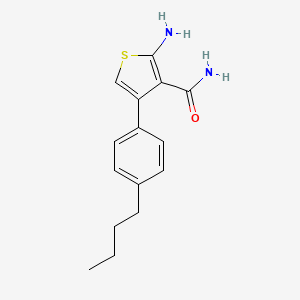
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)
![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)
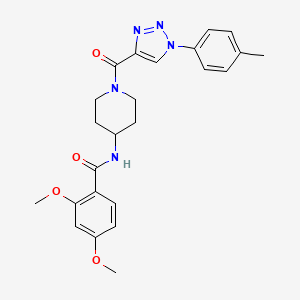
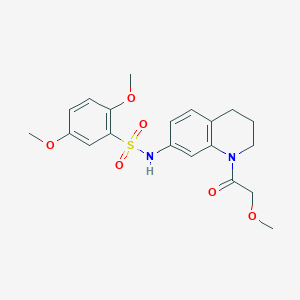

![6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B2541391.png)
![2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2541392.png)

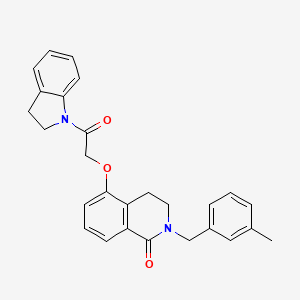
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2541397.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2541398.png)